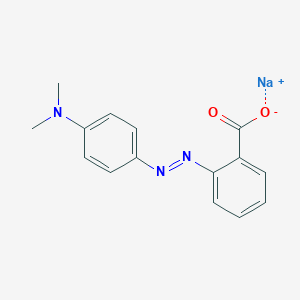

Methyl Red sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

pH Indicator in Chemistry

Microbiology: Bacteriology

Manufacturing of Diagnostic Assays

Use in Cosmetics

Use in Oral Care Products

Rocket Propellant

Saliva Sampling Method

Carbohydrate and Lactic Acid Detection

Optical Fibers, Liquid Crystal Cells, Holography, Inks, Toner, Corrosion Inhibitor, Detergents

Hematology Stains

Inorganic Reagents

Safety Products and General Applications

Methyl Red sodium salt is used in the manufacturing of safety products and for general applications . It is used as a coloring agent in these products .

Method of Application: The Methyl Red sodium salt is incorporated into the product during its manufacturing process . It provides a distinct color to the product .

Results and Outcomes: The use of Methyl Red sodium salt enhances the visual appeal of the product, making it more attractive to consumers .

Histology

Methyl Red sodium salt is used in histology for staining . It helps in differentiating and identifying cells and structures in tissue samples .

Method of Application: The Methyl Red sodium salt is incorporated into the staining solution. The tissue sample is then stained with this solution .

Results and Outcomes: The staining helps in visualizing and identifying different cells and structures in the tissue sample .

Titration

Methyl Red sodium salt is used in titration . It is used as a pH indicator in these assays to determine the end point of the titration .

Method of Application: The Methyl Red sodium salt is added to the solution being titrated. It changes color at the end point of the titration .

Results and Outcomes: The color change helps in determining the end point of the titration, which is crucial for calculating the concentration of the unknown solution .

Methyl Red sodium salt, known chemically as 4-Dimethylaminoazobenzene-2′-carboxylic acid sodium salt, is a synthetic dye and pH indicator with the empirical formula and a CAS number of 845-10-3. This compound appears as a dark red powder or crystalline solid and has a melting point of approximately 180.5 °C . Methyl Red sodium salt is notable for its distinct color change in response to pH levels, making it an essential tool in various analytical applications.

As a pH indicator, sodium methyl red functions by undergoing a structural change upon protonation/deprotonation of the azo group. In acidic environments, the protonated form absorbs light at a different wavelength compared to the deprotonated form in basic environments. This change in light absorption translates to the observed color shift from red to yellow [].

Methyl Red sodium salt undergoes significant color changes depending on the pH of the solution. It appears red in acidic conditions (pH < 4.4) and transitions to yellow in neutral to basic conditions (pH > 6.2). This property is attributed to the protonation and deprotonation of the azo group within the compound, which alters its electronic structure and, consequently, its light absorption characteristics . The transition interval is critical for applications in titrations and other analytical chemistry methods.

Methyl Red sodium salt exhibits antimicrobial properties, making it useful in biological studies. Research indicates that it can inhibit the growth of certain bacteria, although its primary application remains as a pH indicator rather than a therapeutic agent. Its ability to affect microbial metabolism at specific pH levels has been explored in various microbiological assays .

The synthesis of Methyl Red sodium salt typically involves the azo coupling reaction between dimethylaminobenzene and diazotized 2-carboxybenzoic acid. The general steps include:

- Diazotization: Prepare a diazonium salt by treating an aromatic amine with nitrous acid.

- Coupling: React the diazonium salt with dimethylaminobenzene under controlled conditions to form the azo compound.

- Sodium Salt Formation: Neutralize the resulting acid with sodium hydroxide to yield Methyl Red sodium salt.

This method allows for high yields and purity, suitable for industrial applications .

Methyl Red sodium salt is widely used in various fields:

- pH Indicator: Commonly used in titrations and laboratory experiments to determine acidity.

- Microbiological Assays: Employed to assess microbial growth and metabolic activity.

- Food Industry: Used as a color additive and indicator in food products.

- Textile Industry: Serves as a dye for fabrics due to its vibrant color properties .

Studies have explored the interactions of Methyl Red sodium salt with various metal ions and biological molecules. These interactions can affect its stability and colorimetric properties. For example, complexation with certain metal ions can lead to shifts in the dye's absorption spectrum, providing insights into metal ion concentrations in solutions . Additionally, research into its binding affinities with proteins suggests potential uses in biochemical assays.

Methyl Red sodium salt shares similarities with other azo dyes and pH indicators. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Color Change Range | Unique Features |

|---|---|---|---|

| Methyl Red sodium salt | 845-10-3 | Red (pH < 4.4) to Yellow (pH > 6.2) | Strong acid-base indicator; antimicrobial properties |

| Bromothymol Blue | 76-59-5 | Yellow (pH < 6.0) to Blue (pH > 7.6) | Used primarily for biological assays; less sensitive at low pH |

| Phenol Red | 34487-00-6 | Yellow (pH < 6.8) to Red (pH > 8.2) | Commonly used in cell culture media; less effective in acidic conditions |

| Congo Red | 573-58-0 | Blue (pH < 3.0) to Red (pH > 5.0) | Used as a histological stain; shows different binding properties |

Methyl Red sodium salt is unique due to its specific pH transition range and its dual role as both an indicator and an antimicrobial agent, setting it apart from other similar compounds used primarily for either purpose alone .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 13 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 9 of 13 companies with hazard statement code(s):;

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];

H410 (11.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methyl red sodium